molecular formula C16H20O2 B14214129 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL CAS No. 825628-40-8

3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL

Cat. No.: B14214129
CAS No.: 825628-40-8
M. Wt: 244.33 g/mol
InChI Key: AFQZZEWGSBNQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is a chemical compound known for its unique structure and properties It features a phenyl group attached to a hept-2-yn-1-yl moiety, which is further connected to a prop-2-en-1-ol group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL typically involves the reaction of 1-phenylhept-2-yn-1-ol with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenylhept-2-yn-1-one or phenylhept-2-yn-1-al.

    Reduction: Formation of phenylhept-2-en-1-ol or phenylheptane.

    Substitution: Formation of halogenated derivatives such as 3-[(1-phenylhept-2-yn-1-yl)oxy]prop-2-en-1-yl bromide.

Scientific Research Applications

3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-propyn-1-ol
  • 1-Phenyl-2-propyn-1-ol
  • 3-Phenyl-1-propanol
  • Propargyl alcohol

Uniqueness

3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is unique due to its combination of a phenyl group, a hept-2-yn-1-yl moiety, and a prop-2-en-1-ol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

825628-40-8

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

3-(1-phenylhept-2-ynoxy)prop-2-en-1-ol

InChI

InChI=1S/C16H20O2/c1-2-3-4-8-12-16(18-14-9-13-17)15-10-6-5-7-11-15/h5-7,9-11,14,16-17H,2-4,13H2,1H3

InChI Key

AFQZZEWGSBNQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)OC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.